molecular formula C6H7BrN2 B2615903 6-Bromo-3,4-dimethylpyridazine CAS No. 1520953-06-3

6-Bromo-3,4-dimethylpyridazine

Numéro de catalogue: B2615903
Numéro CAS: 1520953-06-3
Poids moléculaire: 187.04
Clé InChI: CCSQHDUFFAISAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dimethylpyridazine typically involves the bromination of 3,4-dimethylpyridazine. One common method is the reaction of 3,4-dimethylpyridazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3,4-dimethylpyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-3,4-dimethylpyridazine, while oxidation reactions can produce pyridazine derivatives with higher oxidation states .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which 6-Bromo-3,4-dimethylpyridazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    3,4-Dimethylpyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-3,4-dimethylpyridazine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    6-Fluoro-3,4-dimethylpyridazine:

Uniqueness

6-Bromo-3,4-dimethylpyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its analogs .

Activité Biologique

6-Bromo-3,4-dimethylpyridazine (C6H7BrN2) is a pyridazine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom at the 6th position and two methyl groups at the 3rd and 4th positions, which significantly influence its reactivity and biological properties.

The synthesis of this compound typically involves the bromination of 3,4-dimethylpyridazine using bromine in solvents like acetic acid. This process must be carefully controlled to ensure selective bromination at the desired position. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it versatile for further synthetic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it inhibits the growth of several bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines. For instance:

  • Cell Line: HeLa (cervical cancer)
    • IC50: 25 μM
  • Cell Line: MCF-7 (breast cancer)
    • IC50: 30 μM

The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets within cells. It may inhibit enzymes or disrupt cellular processes critical for microbial growth and cancer cell survival. Further studies are required to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy:
    • Researchers tested various concentrations of this compound against clinical isolates of antibiotic-resistant bacteria. Results demonstrated a promising inhibitory effect, suggesting its utility in treating resistant infections.
  • Investigation of Anticancer Properties:
    • A study involving human cancer cell lines showed that treatment with this compound resulted in a decrease in cell viability and an increase in apoptotic markers. The study concluded that further exploration could lead to new therapeutic options for cancer treatment.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
3,4-DimethylpyridazineLacks bromine; less reactiveLimited antimicrobial activity
6-Chloro-3,4-dimethylpyridazineContains chlorine instead of bromine; different reactivitySimilar but less potent
6-Fluoro-3,4-dimethylpyridazineContains fluorine; affects biological activity differentlyVaries based on substitution

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities compared to its analogs .

Propriétés

IUPAC Name

6-bromo-3,4-dimethylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSQHDUFFAISAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520953-06-3
Record name 6-bromo-3,4-dimethylpyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.